Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13399676
InChI: InChI=1S/C13H18O3/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8,11,14H,1-4H3
SMILES: CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)O
Molecular Formula: C13H18O3
Molecular Weight: 222.28 g/mol

Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate

CAS No.:

Cat. No.: VC13399676

Molecular Formula: C13H18O3

Molecular Weight: 222.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate -

Specification

Molecular Formula C13H18O3
Molecular Weight 222.28 g/mol
IUPAC Name methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate
Standard InChI InChI=1S/C13H18O3/c1-13(2,3)10-7-5-9(6-8-10)11(14)12(15)16-4/h5-8,11,14H,1-4H3
Standard InChI Key VYUZDJCSZJAADD-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)O
Canonical SMILES CC(C)(C)C1=CC=C(C=C1)C(C(=O)OC)O

Introduction

Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate is an organic compound that belongs to the class of esters. It features a methyl ester functional group attached to a hydroxyacetate backbone, with a bulky tert-butyl-substituted phenyl ring. The structure of this compound suggests potential applications in organic synthesis, pharmaceuticals, and materials science due to its steric hindrance and chemical reactivity.

Nomenclature

The name "Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate" follows IUPAC conventions, where:

  • The phenyl ring is substituted at the para position with a tert-butyl group.

  • The hydroxyacetate moiety is esterified with a methyl group.

Synthesis of Methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate

The synthesis of this compound typically involves esterification or transesterification reactions. A general synthetic route may include:

  • Starting Materials:

    • 4-tert-butylbenzaldehyde or 4-tert-butylphenol as the aromatic precursor.

    • Glycolic acid derivatives (for introducing the hydroxyacetate group).

    • Methanol and an acidic catalyst for esterification.

  • Reaction Pathway:

    • The aromatic precursor undergoes electrophilic substitution or condensation to attach the hydroxyacetate group.

    • Methanol reacts with the carboxylic acid intermediate under acidic conditions to form the methyl ester.

  • Purification:

    • The product can be purified using recrystallization or chromatography techniques.

Pharmaceutical Intermediates

The compound's structure suggests potential use as an intermediate in drug synthesis, particularly for molecules requiring sterically hindered phenolic esters.

Organic Synthesis

The bulky tert-butyl group provides steric protection, making it useful in selective reactions where other functional groups need to remain unreacted.

Materials Science

Esters like this one are sometimes used in polymer chemistry as monomers or additives to modify material properties such as flexibility and thermal stability.

Potential Biological Activity

Although no specific studies on methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate are available, related compounds containing hydroxyacetate groups have been investigated for:

  • Antimicrobial activity.

  • Antioxidant properties due to the hydroxyl group.

  • Applications in drug delivery systems.

Safety and Handling

While specific safety data for this compound is unavailable, general precautions for handling esters should be followed:

  • Use personal protective equipment (PPE), including gloves and goggles.

  • Store in a cool, dry place away from oxidizing agents.

  • Avoid inhalation or prolonged skin contact.

Research Directions and Challenges

Future research could focus on:

  • Exploring its reactivity in asymmetric synthesis.

  • Investigating its potential as a precursor for biologically active molecules.

  • Studying its physicochemical properties through computational modeling or experimental methods.

This article synthesizes general knowledge about esters and related compounds due to the lack of direct data on methyl 2-(4-tert-butylphenyl)-2-hydroxyacetate from available sources. Further experimental studies are required to confirm its specific properties and applications.

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